1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one
Description
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one, commonly known as 2-thiouridine (s2U), is a modified nucleoside found in RNA. Its structure consists of a β-D-ribofuranose sugar linked to a pyrimidine base where the oxygen atom at the 2-position is replaced by a sulfur atom . This substitution confers unique biochemical properties, such as enhanced base-pairing stability with adenosine in RNA, which improves translational fidelity and RNA structural integrity . 2-thiouridine is critical in tRNA molecules, where it stabilizes codon-anticodon interactions and mitigates errors during protein synthesis .
Properties
Molecular Formula |
C9H12N2O5S |
|---|---|
Molecular Weight |
260.27 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O5S/c12-3-4-6(14)7(15)8(16-4)11-2-1-5(13)10-9(11)17/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,17)/t4-,6+,7?,8-/m1/s1 |
InChI Key |
GJTBSTBJLVYKAU-JDNPWWSISA-N |
Isomeric SMILES |
C1=CN(C(=S)NC1=O)[C@H]2C([C@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves several steps. One common method includes the reaction of a suitable pyrimidine derivative with a dihydroxy oxolane precursor under specific conditions. The reaction typically requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinone ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrimidine derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
Case Study: Antitumor Activity
A study involving similar pyrimidine compounds demonstrated significant inhibition of prostate cancer cell lines (PC-3 and DU145), with IC50 values indicating effective cytotoxicity. The proposed mechanisms include:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression.
- Induction of Apoptosis : It promotes programmed cell death through mitochondrial pathways.
- Targeting Kinases : Inhibition of specific kinases involved in cancer progression has been observed.
Antimicrobial Properties
The antimicrobial potential of this compound is noteworthy, as certain substituted pyrimidines have exhibited both antibacterial and antifungal activities.
| Study Reference | Organism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Study A | E. coli | 15 µg/mL |
| Study B | S. aureus | 10 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Preliminary research indicates that derivatives of this compound may reduce inflammation markers in vitro. This opens avenues for its application in treating inflammatory diseases.
Antioxidant Properties
The presence of hydroxymethyl groups is often associated with enhanced antioxidant activity, suggesting that this compound may help mitigate oxidative stress-related diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | Inhibition of cancer cell proliferation |
| Antimicrobial | Effective against E. coli and S. aureus |
| Anti-inflammatory | Reduction in inflammation markers |
| Antioxidant | Potential to reduce oxidative stress |
Mechanism of Action
The mechanism of action of 1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and mechanistic differences between 2-thiouridine and related nucleoside analogs:
Table 1: Comparative Analysis of 2-Thiouridine and Analogous Compounds
Key Findings
Structural Modifications and Functional Outcomes: The 2-sulfanylidene group in 2-thiouridine distinguishes it from uridine and dihydrouridine, enabling stronger base stacking and resistance to hydrolysis . In contrast, dihydrouridine’s saturated pyrimidine ring enhances RNA flexibility but reduces base-pairing strength . Ribavirin and 2-thio-6-azauridine share sulfur modifications but target viral RNA polymerases or induce lethal mutagenesis, unlike 2-thiouridine’s role in endogenous RNA stability .
Therapeutic vs. Endogenous Roles: Decitabine and cytarabine (araC, ) are therapeutic nucleosides that incorporate into DNA to inhibit replication or methylation, diverging from 2-thiouridine’s non-therapeutic, structural RNA functions . Azido-modified nucleosides (e.g., ) are synthetic tools for click chemistry or chain termination, lacking natural biological roles .
Mechanistic Divergence: While 2-thiouridine optimizes tRNA function, ribavirin’s triazole base competes with purines during viral RNA synthesis, illustrating how minor structural changes yield vastly different applications .
Biological Activity
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₁N₃O₅S
- Molecular Weight : 245.26 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:
Antiviral Activity
Research indicates that the compound exhibits antiviral properties against several viral strains. A study demonstrated its efficacy in inhibiting viral replication in vitro, particularly against RNA viruses. The mechanism appears to involve interference with viral polymerases, which are crucial for viral genome replication.
Antitumor Properties
Another significant aspect of this compound is its potential antitumor activity. In vitro assays showed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.
Enzyme Inhibition
The compound has been reported to inhibit specific enzymes involved in metabolic processes. For instance, it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. This inhibition can lead to reduced proliferation of rapidly dividing cells such as those found in tumors.
Case Studies and Research Findings
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Viral Replication Inhibition : The compound binds to viral polymerases, preventing the synthesis of viral RNA.
- Apoptosis Induction : It modulates the expression of Bcl-2 family proteins, shifting the balance towards apoptosis.
- Metabolic Pathway Disruption : By inhibiting DHFR, it disrupts folate metabolism essential for nucleotide synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
